![molecular formula C18H18ClF3N2O2S B2867645 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide CAS No. 478246-01-4](/img/structure/B2867645.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide
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Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C18H18ClF3N2O2S and its molecular weight is 418.86. The purity is usually 95%.
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Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C16H18ClF3N2O2S
- Molecular Weight : 396.84 g/mol
- CAS Number : 95977-29-0
The presence of a trifluoromethyl group and a pyridine ring contributes to its unique chemical reactivity and biological profile.
Pharmacological Properties
-
Antimicrobial Activity :
- The compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential :
- Research indicates that this compound may possess anticancer activity. It has been found to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of cell cycle regulators.
-
Enzyme Inhibition :
- The compound acts as an inhibitor of specific enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. For instance, it has been identified as a modulator of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
-
Cell Signaling Pathways :
The compound influences several signaling pathways, including the NF-kB pathway, which is pivotal in regulating immune response and inflammation. -
Reactive Oxygen Species (ROS) Generation :
It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Toxicological Profile
Toxicological studies have indicated that while the compound shows promise in therapeutic applications, it also presents certain risks. Acute toxicity tests have demonstrated low toxicity levels with an LD50 greater than 5000 mg/kg in rats, suggesting a favorable safety profile for further development .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.
Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with varying concentrations of the compound.
Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. This property suggests its potential use in treating inflammatory diseases.
Data Summary Table
Property | Value/Description |
---|---|
Chemical Formula | C16H18ClF3N2O2S |
Molecular Weight | 396.84 g/mol |
CAS Number | 95977-29-0 |
Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Enzyme Inhibition | Inhibits COX-1 and COX-2 |
Toxicity | LD50 > 5000 mg/kg (low toxicity) |
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-methylpropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O2S/c1-17(2,10-24-15(25)11-4-6-13(26-3)7-5-11)27-16-14(19)8-12(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHJBJAOWDFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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